REACTION_SMILES
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[CH3:21][c:22]1[cH:23][c:24]([N:28]=[C:29]=[O:30])[cH:25][cH:26][cH:27]1.[NH2:1][CH:2]1[C:3](=[O:20])[N:4]([CH3:19])[c:5]2[c:6]([cH:15][cH:16][cH:17][cH:18]2)[C:7]([c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)=[N:8]1.[O:31]1[CH2:32][CH2:33][CH2:34][CH2:35]1>>[NH:1]([CH:2]1[C:3](=[O:20])[N:4]([CH3:19])[c:5]2[c:6]([cH:15][cH:16][cH:17][cH:18]2)[C:7]([c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)=[N:8]1)[C:29]([NH:28][c:24]1[cH:23][c:22]([CH3:21])[cH:27][cH:26][cH:25]1)=[O:30]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(N=C=O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1C(=O)C(N)N=C(c2ccccc2)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Cc1cccc(NC(=O)NC2N=C(c3ccccc3)c3ccccc3N(C)C2=O)c1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:21][c:22]1[cH:23][c:24]([N:28]=[C:29]=[O:30])[cH:25][cH:26][cH:27]1.[NH2:1][CH:2]1[C:3](=[O:20])[N:4]([CH3:19])[c:5]2[c:6]([cH:15][cH:16][cH:17][cH:18]2)[C:7]([c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)=[N:8]1.[O:31]1[CH2:32][CH2:33][CH2:34][CH2:35]1>>[NH:1]([CH:2]1[C:3](=[O:20])[N:4]([CH3:19])[c:5]2[c:6]([cH:15][cH:16][cH:17][cH:18]2)[C:7]([c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)=[N:8]1)[C:29]([NH:28][c:24]1[cH:23][c:22]([CH3:21])[cH:27][cH:26][cH:25]1)=[O:30]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cc1cccc(N=C=O)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CN1C(=O)C(N)N=C(c2ccccc2)c2ccccc21
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cccc(NC(=O)NC2N=C(c3ccccc3)c3ccccc3N(C)C2=O)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |